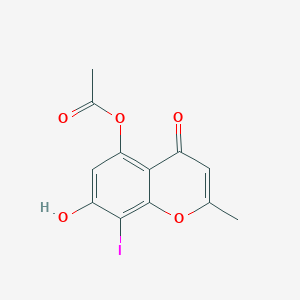
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the regulation of cell proliferation and apoptosis. It has also been found to induce cell cycle arrest and activate specific signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in the regulation of cell proliferation, such as cyclin-dependent kinases and topoisomerases. It has also been found to induce apoptosis by activating specific signaling pathways, such as the p53 pathway. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate in lab experiments is its potential anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate. One direction is to further investigate its mechanism of action and identify specific molecular targets that it interacts with. This will help in the development of more specific and targeted anti-cancer drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound for its safe use in humans.
Synthesemethoden
The synthesis of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate involves a multistep process that starts with the reaction of 2-methyl-4H-chromen-4-one with iodine and potassium hydroxide. This reaction leads to the formation of 7-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate, which is then converted into this compound through a series of reactions involving sodium hydride, acetic anhydride, and acetic acid. The final product is obtained through purification and isolation processes.
Eigenschaften
Molekularformel |
C12H9IO5 |
|---|---|
Molekulargewicht |
360.1 g/mol |
IUPAC-Name |
(7-hydroxy-8-iodo-2-methyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C12H9IO5/c1-5-3-7(15)10-9(18-6(2)14)4-8(16)11(13)12(10)17-5/h3-4,16H,1-2H3 |
InChI-Schlüssel |
CRWJSWDROVSXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC(=O)C)O)I |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)


![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
